molecular formula C13H18N4O3 B5293315 2-[(2,5-DIMETHYL[1,3]OXAZOLO[5,4-D]PYRIMIDIN-7-YL)AMINO]-4-METHYLPENTANOIC ACID

2-[(2,5-DIMETHYL[1,3]OXAZOLO[5,4-D]PYRIMIDIN-7-YL)AMINO]-4-METHYLPENTANOIC ACID

Cat. No.: B5293315
M. Wt: 278.31 g/mol
InChI Key: OABYFRXECDYIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-DIMETHYL[1,3]OXAZOLO[5,4-D]PYRIMIDIN-7-YL)AMINO]-4-METHYLPENTANOIC ACID is a complex organic compound with the molecular formula C9H10N4O3 and a molecular weight of 222.201 g/mol . This compound is characterized by its unique structure, which includes an oxazolo[5,4-d]pyrimidine ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(2,5-DIMETHYL[1,3]OXAZOLO[5,4-D]PYRIMIDIN-7-YL)AMINO]-4-METHYLPENTANOIC ACID involves several steps. One common synthetic route includes the reaction of 2,5-dimethyl-7-amino-1,3-oxazolo[5,4-d]pyrimidine with 4-methylpentanoic acid under specific reaction conditions . Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2,5-DIMETHYL[1,3]OXAZOLO[5,4-D]PYRIMIDIN-7-YL)AMINO]-4-METHYLPENTANOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,5-DIMETHYL[1,3]OXAZOLO[5,4-D]PYRIMIDIN-7-YL)AMINO]-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 2-[(2,5-DIMETHYL[1,3]OXAZOLO[5,4-D]PYRIMIDIN-7-YL)AMINO]-4-METHYLPENTANOIC ACID include:

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-6(2)5-9(13(18)19)17-11-10-12(15-7(3)14-11)20-8(4)16-10/h6,9H,5H2,1-4H3,(H,18,19)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABYFRXECDYIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=N1)OC(=N2)C)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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